molecular formula C7H6ClNO2 B185304 Methyl 2-chloronicotinate CAS No. 40134-18-7

Methyl 2-chloronicotinate

Cat. No. B185304
CAS RN: 40134-18-7
M. Wt: 171.58 g/mol
InChI Key: MYGAJZBZLONIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07141586B2

Procedure details

Oxalyl chloride (13.28 ml, 0.15 mmol) was added dropwise to a solution of 2-chloronicotinic acid (24 g, 0.153 mmol) in dichloromethane (250 ml) containing dimethylformamide (10 drops) under nitrogen at room temperature. The reaction was stirred at room temperature for 1.5 h and was then cooled to 0° C. Triethylamine (63.7 ml, 0.457 mmol) was added slowly followed by methanol (60 ml). After stirring at 0° C. for 30 min, the solvent was removed under reduced pressure and the residue was dissolved in sat. sodium bicarbonate solution (200 ml). This was extracted with diethylether (5×100 ml) and the combined organic extracts were dried over MgSO4 and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel eluting with diethylether to give 2-chloronicotinic acid methyl ester (20.7 g) as a pale yellow oil.
Quantity
13.28 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
63.7 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C(Cl)=O.[Cl:7][C:8]1[N:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=[O:11].C(N(CC)CC)C.CO>ClCCl.CN(C)C=O>[CH3:1][O:11][C:10](=[O:12])[C:9]1[CH:13]=[CH:14][CH:15]=[N:16][C:8]=1[Cl:7]

Inputs

Step One
Name
Quantity
13.28 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
24 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC=N1
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
63.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C
STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in sat. sodium bicarbonate solution (200 ml)
EXTRACTION
Type
EXTRACTION
Details
This was extracted with diethylether (5×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel eluting with diethylether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC(C1=C(N=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: CALCULATEDPERCENTYIELD 80428.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.